molecular formula C9H14Cl2N2O B1379139 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 1375471-58-1

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B1379139
CAS No.: 1375471-58-1
M. Wt: 237.12 g/mol
InChI Key: IRAHIEDOUTZVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is a piperazine-derived small molecule characterized by a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the piperazine ring and a 2-chloroethanone moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

2-chloro-1-(4-prop-2-ynylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O.ClH/c1-2-3-11-4-6-12(7-5-11)9(13)8-10;/h1H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAHIEDOUTZVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 1-(prop-2-yn-1-yl)piperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The propynyl group may also play a role in modulating the compound’s biological activity by participating in additional chemical reactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares a core structure with several analogs, differing primarily in the substituents on the piperazine ring. These variations influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:

Table 1: Comparison of Structural Analogues

Compound Name (CAS) Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Chloro-1-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one HCl (1052542-98-9) 3-Fluoro-4-methoxybenzyl C₁₄H₁₉Cl₂FN₂O₂ 337.2 High purity (95%); potential CNS activity due to fluorinated aryl group
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethan-1-one HCl (1258640-48-0) 4-Methoxybenzyl C₁₄H₂₀Cl₂N₂O₂ 319.2 Versatile scaffold; used in crystallography studies
2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one HCl (1046757-54-3) Pyridin-2-yl C₁₁H₁₅Cl₂N₃O 276.16 Enhanced solubility; heteroaromatic interactions
2-Chloro-1-(4-isopropyl-piperazin-1-yl)ethanone HCl (N/A) Isopropyl C₉H₁₈Cl₂N₂O 253.2 Compact hydrophobic substituent; potential metabolic stability
2-Chloro-1-{4-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one HCl (1052551-75-3) 4,5-Dimethoxy-2-methylbenzyl C₁₇H₂₄Cl₂N₂O₃ 363.28 Bulky substituent; possible improved receptor binding
S-61 (N/A) 4-[4-(2-Tolyl)piperazin-1-yl]butyl-pyrrolidin-2-one C₁₉H₂₈ClN₃O 362.9 Antiarrhythmic and α1-adrenolytic activity

Notes and Considerations

  • Purity and Handling : Most compounds are available at ≥95% purity, but storage conditions (e.g., desiccation, low temperature) are critical for stability .
  • Structural-Activity Relationships (SAR): Minor substituent changes significantly alter bioactivity.
  • Limitations : Pharmacokinetic data (e.g., half-life, toxicity) are sparse in the provided evidence, necessitating further preclinical studies.

Biological Activity

2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features, including a chloroacetyl group and a propynyl-substituted piperazine ring, contribute to its diverse biological activities. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on current research.

The molecular formula of 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride is C₉H₁₃ClN₂O·HCl, with a molecular weight of approximately 237.12 g/mol. The compound is characterized by the following structural features:

Feature Description
Chloroacetyl Group Provides electrophilic reactivity
Piperazine Ring Enhances solubility and biological activity
Propynyl Group Contributes to unique chemical reactivity

Antimicrobial Properties

Research indicates that 2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 20–70 µM against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Comparison

Compound MIC (µM) Target Organism
2-Chloro-1-[4-(prop-2-yn-1-y)piperazin-1-y]ethan-1-one HCl20–70S. aureus
Ceftriaxone0.1–4S. aureus / E. coli
Other Piperazine DerivativesVariesVarious

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit anticancer properties. The mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting cellular signaling pathways associated with tumor growth.

The biological activity of 2-Chloro-1-[4-(prop-2-yn-1-y)piperazin-1-y]ethan-1-one hydrochloride is thought to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The chloroacetyl group can react with nucleophilic amino acids in enzymes, leading to irreversible inhibition.
  • Disruption of Cellular Processes : By forming covalent bonds with proteins, the compound may interfere with cellular signaling and metabolic processes.
  • Modulation of Gene Expression : Some derivatives have shown potential in modulating gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of related piperazine derivatives, providing insights into the potential applications of this compound:

Study Example 1

A study conducted by researchers at MDPI evaluated various piperazine derivatives for their antibacterial efficacy. The findings indicated that compounds similar to 2-Chloro-1-[4-(prop-2-yn-1-y)piperazin-1-y]ethan-1-one hydrochloride exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

Study Example 2

Another investigation focused on the anticancer properties of piperazine derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The study suggested that modifications to the piperazine ring could enhance cytotoxicity against specific cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.